4-Aminophenyl-B-D-xylopyranoside
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Overview
Description
4-Aminophenyl-B-D-xylopyranoside is a chemical compound with the molecular formula C11H15NO5 It is a derivative of xylopyranose, a sugar molecule, and contains an amino group attached to a phenyl ring
Mechanism of Action
Target of Action
Β-xylopyranosides, a group to which this compound belongs, are known to be involved in the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
Β-xylopyranosides are known to have numerous applications, such as activators in the biosynthesis of glycosaminoglycans and for enzyme inhibition .
Biochemical Pathways
Β-xylopyranosides are known to play a role in the biosynthesis of glycosaminoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-B-D-xylopyranoside typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with a phenol in the presence of a silver salt catalyst. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl-B-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Aminophenyl-B-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-B-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl-B-D-xylopyranoside: Contains a methoxy group on the phenyl ring.
4-Hydroxyphenyl-B-D-xylopyranoside: Has a hydroxyl group attached to the phenyl ring.
Uniqueness
4-Aminophenyl-B-D-xylopyranoside is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Properties
CAS No. |
17306-95-5 |
---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
0 |
Synonyms |
4-Aminophenyl-B-D-xylopyranoside |
Origin of Product |
United States |
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